[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol
Description
Properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
[7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C7H13N5O/c8-3-5-1-2-9-7-10-6(4-13)11-12(5)7/h5,13H,1-4,8H2,(H,9,10,11) |
InChI Key |
WXYMUVOMSVPXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo[1,5-a]pyrimidine Core
Starting Materials: Commonly, the synthesis begins with 5-substituted pyrimidines or 2-aminopyrimidines, which undergo cyclization with hydrazine derivatives or azide sources to form the fused triazole ring.
Cyclization Conditions: Heating in polar solvents such as ethanol, isopropanol, or DMF at temperatures ranging from 50°C to reflux conditions for several hours (e.g., 3–30 h) facilitates ring closure.
Example: A procedure reported involves refluxing ethyl acetoacetate with a pyrimidine derivative in acetic acid, followed by ammonia treatment to yield the triazolo[1,5-a]pyrimidine intermediate.
Purification and Characterization
Purification: The crude products are commonly purified by column chromatography using solvents such as dichloromethane/methanol mixtures or recrystallization from methanol, ethanol, or ethyl acetate/cyclohexane mixtures.
Characterization: Confirmed by NMR spectroscopy (1H NMR, 13C NMR), mass spectrometry (MS), melting point determination, and elemental analysis.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents & Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of pyrimidine with ethyl acetoacetate | Reflux in acetic acid, 30 h | Intermediate mixture | Forms triazolo[1,5-a]pyrimidine core |
| 2 | Ammonia treatment | Saturated ammonia/methanol, 24 h, room temp | 88% | Converts intermediate to hydroxylated triazolopyrimidine |
| 3 | Nucleophilic substitution at 7-position | Ammonia or primary amine, isopropanol, 50°C, 3 h | 87–93% | Introduces aminomethyl substituent |
| 4 | Hydroxymethylation at 2-position | Formaldehyde or reduction of 2-formyl derivative | 80–85% | Introduces hydroxymethyl substituent |
| 5 | Purification | Column chromatography or recrystallization | - | Yields white or pale yellow solids |
Analytical Data Summary
| Parameter | Typical Values |
|---|---|
| Molecular Formula | C8H14N6O (approximate) |
| Molecular Weight | ~196.25 g/mol |
| Melting Point | 204–206 °C (reported for related derivatives) |
| 1H NMR (DMSO-d6) | Signals consistent with aminomethyl and hydroxymethyl groups |
| MS (MH+) | m/z ~208.1 (for related hydroxymethyl derivatives) |
Research Findings and Notes
The synthetic methods described are adapted from multiple peer-reviewed publications focusing ontriazolo[1,5-a]pyrimidine derivatives with biological activities such as antitumor and antibacterial effects.
The preparation of the aminomethyl and hydroxymethyl functionalities is crucial for modulating biological activity and solubility.
Variations in substituents and linkers at the 7- and 2-positions allow for structure-activity relationship (SAR) studies, optimizing pharmacological profiles.
The synthetic routes are scalable and amenable to further functionalization, supporting medicinal chemistry efforts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Functional Comparisons
Heterocyclic Core Modifications
- Pyridine vs. Pyrimidine: describes [(4S)-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl]methanol, where the pyrimidine ring is replaced with pyridine. This alters electronic properties and binding interactions due to nitrogen positioning.
- Triazolopyrimidinones: highlights 2-amino-5-cyclopropyl derivatives with a ketone group, which may influence tautomerism and hydrogen-bonding capacity.
Biological Activity
The compound [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol is a member of the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 10 |
| MCF-7 (breast cancer) | 12 |
The mechanism by which [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with cell proliferation and bacterial metabolism. Preliminary studies suggest that it may inhibit DNA synthesis in bacterial cells and induce apoptosis in cancer cells.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazole compounds and evaluated their anticancer activities. Among them, [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol showed the highest selectivity towards cancer cells over normal cells. The study concluded that further optimization could lead to a new class of anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited significant inhibitory activity. The findings suggest potential for development into a therapeutic agent for treating resistant infections.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for [7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of hydrazinyl derivatives with ortho esters or electrophiles (e.g., ethyl cyanoacetate) under reflux conditions. For example, details a one-pot three-component reaction using aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate with catalysts like APTS or TMDP. Yield optimization (up to 92%) requires strict control of pH, temperature (e.g., 65°C), and solvent systems (ethanol/water mixtures). Post-synthesis purification via recrystallization or column chromatography is critical .
Q. How can structural confirmation of this compound be achieved, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming the triazolopyrimidine core and substituents (e.g., aminomethyl and methanol groups). provides a reference ¹H NMR spectrum (DMSO-d₆) with peaks at δ 4.66 ppm (methanol -CH₂OH) and δ 2.42 ppm (methyl groups). Mass spectrometry (ESIMS) confirms molecular weight (e.g., m/z 290 [MH]⁺), while elemental analysis validates purity .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., phosphodiesterases, cyclin-dependent kinases) using fluorescence-based or radiometric methods. For antimicrobial activity, MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria are standard. highlights triazolopyrimidines' role in disrupting cell cycle progression, suggesting protocols like MTT assays for cytotoxicity profiling .
Advanced Research Questions
Q. How do substituents (aminomethyl, methanol) influence the compound’s binding affinity to kinase targets, and what computational tools validate these interactions?
- Methodological Answer : Substituent effects are studied via molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations. The aminomethyl group may enhance hydrogen bonding with kinase active sites (e.g., VEGFR-2), while the methanol moiety improves solubility. and emphasize difluoromethyl analogs’ enhanced potency, suggesting comparative docking studies to quantify binding energy differences (ΔG) .
Q. What strategies resolve contradictions in biological activity data across similar triazolopyrimidine derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, enzyme isoforms). For example, notes divergent anticancer activity in c-Met vs. VEGFR-2 pathways. To address this, standardized protocols (e.g., IC₅₀ determination under identical ATP concentrations) and meta-analysis of structure-activity relationships (SAR) are recommended. X-ray crystallography of ligand-target complexes (as in ) can clarify steric/electronic effects .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?
- Methodological Answer : Metabolic stability is assessed via liver microsome assays (human/rodent), with LC-MS/MS quantifying metabolite formation. PK optimization may involve prodrug strategies (e.g., esterification of the methanol group) or formulation with cyclodextrins. notes ethyl ester analogs with improved bioavailability, suggesting parallel synthetic efforts to modify the carboxylate moiety .
Key Research Recommendations
- Prioritize crystallographic studies to map the compound’s interaction with kinase active sites.
- Explore hybrid analogs (e.g., merging triazolopyrimidine with pyrazolo[3,4-d]pyrimidine cores) to enhance selectivity .
- Validate antiviral potential using PA-PB1 heterodimerization assays, as suggested in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
